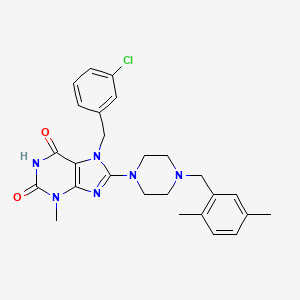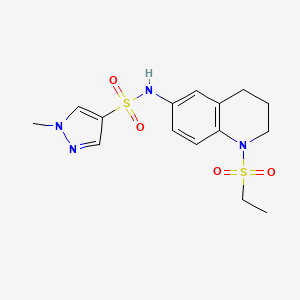
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has been of significant interest in various fields of scientific research. This compound’s unique structural configuration makes it a versatile candidate for exploration in chemical, biological, medicinal, and industrial applications.
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline
Reactants: : Tetrahydroquinoline and ethyl sulfonyl chloride
Conditions: : Anhydrous conditions, solvent like dichloromethane, catalyst such as triethylamine
Procedure: : Reacting tetrahydroquinoline with ethyl sulfonyl chloride in the presence of a base to obtain 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline.
Step 2: : Coupling with 1-methyl-1H-pyrazole-4-sulfonamide
Reactants: : 1-methyl-1H-pyrazole-4-sulfonamide and synthesized intermediate from Step 1
Conditions: : Use of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Procedure: : Combining the intermediate with 1-methyl-1H-pyrazole-4-sulfonamide under coupling conditions to form the final product.
Industrial Production Methods
Large-scale production involves optimizing the reaction conditions to ensure high yield and purity, often employing continuous flow reactors for scalability and efficiency.
化学反应分析
Types of Reactions
Oxidation: : The ethylsulfonyl group can undergo oxidation to sulfone or sulfoxide derivatives.
Reduction: : The compound can be reduced, though selectively, to modify specific functional groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the pyrazole or tetrahydroquinoline moieties.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: : Use of reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.
Substitution: : Reagents such as halogens, alkylating agents under respective conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products could include sulfone derivatives, reduced tetrahydroquinoline compounds, or substituted pyrazole analogs.
科学研究应用
Chemistry: : Utilized in synthesizing novel compounds for material science or chemical biology.
Biology: : As a probe in biochemical studies, it helps in understanding enzyme functions or cellular processes.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Used in developing advanced materials, polymers, and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit certain kinases or disrupt protein-protein interactions, leading to altered cellular responses.
相似化合物的比较
Similar Compounds
N-(quinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide
N-(ethylsulfonylquinolin-6-yl)-1H-pyrazole-4-sulfonamide
N-(1-methylquinolin-6-yl)-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to other similar compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide has a unique combination of sulfonyl and tetrahydroquinoline groups, enhancing its chemical stability and biological activity. Its structural elements confer distinct reactivity patterns, making it a valuable molecule for developing new therapeutic agents and industrial applications.
This versatile compound holds immense potential for various innovative applications in scientific research and industry, thanks to its unique chemical properties and multifaceted reactivity.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGDEKHSFJSPIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2849847.png)
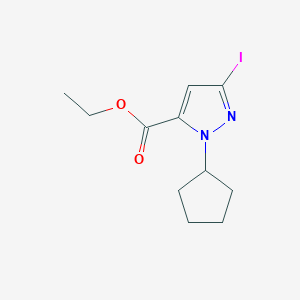
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2849850.png)
![(R)-[1-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER](/img/structure/B2849851.png)
![5-[(4-amino-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B2849854.png)
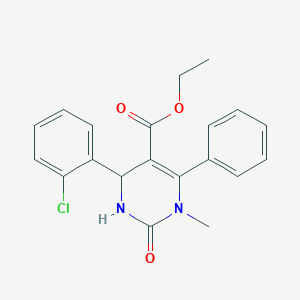
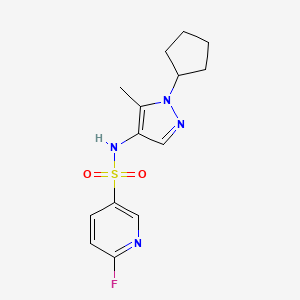
![3,4-dimethoxy-N-{3-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]propyl}benzamide](/img/structure/B2849859.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}acetamide](/img/structure/B2849861.png)
![ethyl 2-(2-((pyridin-3-ylmethyl)amino)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate oxalate](/img/structure/B2849864.png)
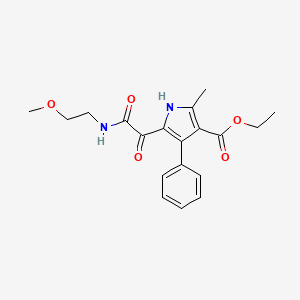
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2849866.png)
